molecular formula C8H11NO2 B12865856 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone

4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone

Cat. No.: B12865856
M. Wt: 153.18 g/mol
InChI Key: JBBOWEYIEYVJMF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is a compound that features a cyclobutene ring substituted with a hydroxy group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone typically involves the reaction of 3,4-diethoxycyclobut-3-ene-1,2-dione with (S)-pyrrolidin-2-ylmethanol in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature for 48 hours. The product is then purified using silica-gel column chromatography with a methanol-dichloromethane gradient solvent system, yielding the target compound as a pale yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol derivatives.

Scientific Research Applications

4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(pyrrolidin-1-yl)cyclobut-2-enone is unique due to its combination of a cyclobutene ring with both a hydroxy and a pyrrolidinyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-hydroxy-3-pyrrolidin-1-ylcyclobut-2-en-1-one

InChI

InChI=1S/C8H11NO2/c10-7-5-6(8(7)11)9-3-1-2-4-9/h5,8,11H,1-4H2

InChI Key

JBBOWEYIEYVJMF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=O)C2O

Origin of Product

United States

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